(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride
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Overview
Description
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride is an organic compound with the molecular formula C10H17ClO2S and a molecular weight of 236.76 g/mol . This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system substituted with two methyl groups at the 7-position and a methanesulfonyl chloride group at the 1-position. It is commonly used in organic synthesis and various chemical reactions due to its unique structural features and reactivity.
Preparation Methods
The synthesis of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system, which can be obtained through various methods, including the Diels-Alder reaction.
Functionalization: The 7,7-dimethyl substitution is introduced through alkylation reactions.
Chemical Reactions Analysis
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, leading to different reactivity and applications.
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonate: This compound has a sulfonate ester group, which also exhibits different chemical properties and uses.
(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonic acid: This compound has a sulfonic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its combination of the bicyclic structure and the highly reactive methanesulfonyl chloride group, which makes it a versatile reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO2S/c1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVLFMMUQQATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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